methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride
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Overview
Description
Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride is a compound that features a 1,3-oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which involves the reaction of TosMIC (tosylmethyl isocyanide) with aldehydes in the presence of a base . This method provides high yields and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with various substituents, while reduction can produce oxazoline derivatives .
Scientific Research Applications
Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A basic five-membered ring structure with one oxygen and one nitrogen atom.
Oxazoline: A reduced form of oxazole with a similar ring structure but different reactivity.
Isoxazole: A structural isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Uniqueness
Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride is unique due to the presence of both the oxazole ring and the amine group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-1-(1,3-oxazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-6-2-5-3-8-4-7-5;/h3-4,6H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDUGZJGQITIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=COC=N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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